molecular formula C13H18N4O3S B2669123 (E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333768-93-7

(E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2669123
CAS RN: 333768-93-7
M. Wt: 310.37
InChI Key: ZAHZJQDWCFNMSU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(but-2-en-1-ylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as S-adenosyl-L-homocysteine hydrolase inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Gas Sensors

BAS 00964899: exhibits potential as a gas sensor material. Through density functional theory calculations, researchers have investigated its interaction with various atmospheric gas molecules, including N2, O2, CO2, H2O, CO, NO, NO2, NH3, and SO2. Different adsorption positions were considered for each gas molecule . Further experimental studies could validate its effectiveness as a gas sensor.

properties

IUPAC Name

8-[(E)-but-2-enyl]sulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-4-5-8-21-13-14-10-9(17(13)6-7-20-3)11(18)15-12(19)16(10)2/h4-5H,6-8H2,1-3H3,(H,15,18,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHZJQDWCFNMSU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(E)-but-2-enyl]sulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

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